5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic aminoindane derivative characterized by a bicyclic indene core substituted with a methoxy group at position 5 and an N-methylated amine at position 2. This compound belongs to a class of psychoactive substances known as "designer drugs" or novel psychoactive substances (NPS), which are structurally modified analogs of controlled substances to circumvent legal restrictions . The methoxy group at C5 and the N-methylation likely influence its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
5-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-10-5-8-3-4-11(13-2)7-9(8)6-10;/h3-4,7,10,12H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDVPNZAGFMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C(C1)C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735944 | |
| Record name | 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190890-45-9 | |
| Record name | 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS Number: 1190890-45-9) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C11H16ClNO
- Molecular Weight : 213.70 g/mol
- CAS Number : 1190890-45-9
- Physical State : Solid (hydrochloride salt form enhances solubility) .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and antimicrobial effects:
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Preliminary studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, it demonstrated effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
The precise mechanism of action for this compound remains under investigation. However, its structural similarity to known psychoactive compounds suggests that it may modulate receptor activity in the central nervous system, contributing to its neuroprotective effects .
Study 1: Neuroprotective Potential
A study focused on the neuroprotective potential of this compound revealed promising results in animal models. The compound was administered in varying doses, leading to a significant reduction in neurodegeneration markers associated with dopaminergic neuron loss .
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of the compound, researchers tested its activity against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited strong inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
| Staphylococcus aureus | 0.0098 |
Study 3: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the methoxy group influenced the biological activity of related compounds. The findings suggested that electron-donating groups enhance antibacterial efficacy while specific substitutions may improve neuroprotective properties .
Safety and Toxicology
Safety data indicate that while the compound has beneficial biological activities, it also poses certain risks:
- Acute Toxicity : Classified as harmful if swallowed (Category 4), causing skin irritation (Category 2), and serious eye irritation (Category 2A) .
Precautionary measures should be taken when handling this compound, including wearing appropriate protective equipment.
Scientific Research Applications
Neuropharmacology
Research indicates that MEAI may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential applications in treating:
- Neurological Disorders : Studies have shown that compounds similar to MEAI could be beneficial in managing conditions like Parkinson's disease and depression due to their interaction with dopaminergic and serotonergic receptors .
Psychoactive Properties
MEAI is a derivative of aminoindanes, which have been identified in recreational drug mixtures. Its psychoactive effects are currently under investigation for their potential therapeutic benefits in mood regulation and cognitive enhancement .
Metabolism Studies
In vitro studies have characterized the metabolic pathways of MEAI and its parent compound, 2-aminoindane. These studies are crucial for understanding how MEAI interacts with biological systems and its pharmacokinetics .
Interaction with Biological Targets
MEAI has been studied for its interactions with various biological targets, including:
- Dopamine Receptors : Potential modulation of dopamine signaling pathways.
- Serotonin Receptors : Implications for mood disorders and anxiety treatment.
These interactions are essential for elucidating the therapeutic potential of MEAI in clinical settings .
Synthetic Methodologies
The synthesis of MEAI typically involves several steps to ensure high yield and purity. Common methods include:
- Starting Materials : Utilizing 2-aminoindane as a precursor.
- Reagents : Employing methylating agents to introduce the N-methyl group.
- Purification Techniques : Utilizing crystallization and chromatography for purification.
These methodologies are critical for producing MEAI in research laboratories while maintaining the integrity of its chemical structure .
Case Studies and Research Findings
Several case studies highlight the applications of MEAI:
Case Study on Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that MEAI could protect neuronal cells from oxidative stress, suggesting its potential as a neuroprotective agent in neurodegenerative diseases .
Clinical Trials for Mood Disorders
Ongoing clinical trials are exploring the efficacy of MEAI in treating mood disorders, focusing on its ability to enhance serotonin levels and improve overall mood stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride with structurally and functionally related aminoindane derivatives:
*Calculated based on molecular formula C₁₁H₁₆ClNO.
Key Structural and Functional Differences:
Substituent Position and Type: Methoxy vs. Alkyl Groups: Methoxy substitution at C5 (as in the target compound) may enhance lipophilicity and receptor binding compared to alkyl groups (e.g., diethyl in the indacaterol intermediate) .
Pharmacological Profile :
- Psychoactive Derivatives : NM-2-AI and 5-IAI exhibit transporter inhibition, whereas the diethyl derivative lacks psychoactivity and is used pharmaceutically .
- N-Methylation : N-methylation in the target compound and NM-2-AI likely reduces metabolic degradation compared to primary amines .
Synthetic Routes :
- Friedel-Crafts Reactions : Used to introduce substituents (e.g., acetyl or ethyl groups) on the indene core .
- Protection/Deprotection Strategies : Critical for regioselective functionalization, as seen in the synthesis of 5,6-diethyl derivatives .
Research Findings and Implications
Structural Elucidation:
- NMR Data : Analogous compounds (e.g., 5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-amine hydrochloride) show characteristic indene proton signals at δ 3.10–3.40 ppm (methylene groups) and aromatic protons at δ 7.50–8.17 ppm . Methoxy groups typically resonate at δ ~3.70–3.80 ppm in ¹H NMR .
Pharmacological Insights:
- Monoamine Transporter Affinity: Structural analogs like 5-IAI and NM-2-AI inhibit dopamine/norepinephrine transporters, suggesting the target compound may share similar mechanisms .
Q & A
Q. What are the key synthetic strategies for 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, and how is regioselectivity achieved in methoxy-substituted indenamine derivatives?
- Methodological Answer : A multi-step approach is typically employed, starting with a commercially available indenamine scaffold. The methoxy group at the 5-position can be introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution, requiring careful control of reaction conditions (e.g., Lewis acid catalysts, temperature) to ensure regioselectivity . For N-methylation, reductive amination or direct alkylation with methyl iodide under basic conditions is common. Protecting groups (e.g., Boc or acetyl) may be used to prevent side reactions during functionalization .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) are essential for structural elucidation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended. Solid-state characterization, such as powder X-ray diffraction (PXRD), can identify polymorphic forms, while differential scanning calorimetry (DSC) evaluates thermal stability .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the catalytic reactivity of dihydroindenamine derivatives in cross-coupling or enzymatic reactions?
- Methodological Answer : Electron-withdrawing groups (EWGs) like nitro substituents enhance enamine formation and reactivity in transaminase-catalyzed reactions, as seen in transaminase screening assays . Conversely, electron-donating groups (EDGs) like methoxy may reduce reactivity but improve solubility. Computational studies (DFT) or Hammett plots can quantify these effects. Experimental validation requires kinetic assays under controlled pH and temperature to isolate electronic contributions .
Q. What challenges arise in reconciling conflicting pharmacological data for structurally similar indenamine derivatives, and how can researchers mitigate these issues?
- Methodological Answer : Discrepancies often stem from variations in stereochemistry, impurity profiles, or polymorphic forms. For example, N-methyl-2-aminoindane (a structural analog) exhibits differing receptor affinities based on substitution patterns . To address this, researchers should:
Q. What optimization strategies improve yield and minimize by-products in multi-step syntheses of methoxy-substituted indenamines?
- Methodological Answer : Key strategies include:
- Solvent selection : Neat conditions or polar aprotic solvents (e.g., DMF) for Friedel-Crafts reactions reduce side products .
- Catalyst optimization : Lewis acids (e.g., AlCl₃) or enzymatic catalysts enhance regioselectivity in methoxy introduction .
- Protection/deprotection : Temporary protection of the amine group prevents unwanted alkylation during methoxy substitution .
- Flow chemistry : Continuous flow systems improve reaction control and scalability .
Q. How do polymorphic forms of dihydroindenamine derivatives impact drug development, and what advanced techniques characterize these forms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
